The compound 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride is a novel chemical entity primarily recognized for its role as a selective inhibitor of rearranged during transfection kinase, which is implicated in various proliferative disorders, including certain cancers. This compound is also known under the name Selpercatinib and is used therapeutically to target RET (rearranged during transfection) associated diseases, particularly in oncology.
This compound was developed and characterized through various patent filings and scientific literature that detail its synthesis, mechanisms of action, and therapeutic applications. Notably, patents US10786489B2 and US20190106438A1 provide comprehensive insights into its formulation and preparation methods .
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride falls under the classification of small molecule inhibitors targeting protein kinases. It is specifically categorized as a RET kinase inhibitor, making it significant in the treatment of RET-driven malignancies.
The synthesis of this compound involves several key steps that typically include:
These methods are detailed in patent documents and scientific publications that describe synthetic routes and reaction conditions .
The synthesis may utilize various reagents such as dichloromethane, palladium catalysts, and specific coupling agents to facilitate the formation of the desired bonds while ensuring high yields and purity of the final product.
The molecular formula for 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride is , with a molecular weight of approximately 525.6 g/mol.
The compound features multiple functional groups including:
The compound undergoes various chemical reactions typical for small molecule inhibitors:
Detailed reaction mechanisms have been explored in literature focusing on its interaction with RET kinase and potential off-target effects .
The mechanism by which 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride exerts its effects involves:
Studies have demonstrated significant inhibition of RET-driven cellular processes in various cancer models, indicating its potential efficacy in treating RET-positive tumors .
The compound typically appears as a solid powder with good stability under standard laboratory conditions. Its solubility profile suggests it is more soluble in polar solvents due to the presence of hydroxyl groups.
Key chemical properties include:
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride is primarily used in:
This compound represents a significant advancement in targeted cancer therapies, providing new avenues for treatment where traditional therapies may fail .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3